N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine
Description
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine (CAS: 174799-90-7) is a protected glycine derivative featuring two orthogonal protective groups:
- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection.
- tert-Butoxy-4-oxobutyl: A tert-butyl ester group that provides acid stability, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMJHSQHLGOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via tert-Butyl Esterification and Fmoc Protection
The most widely documented approach involves sequential modifications of glycine to introduce the tert-butoxy-4-oxobutyl side chain followed by Fmoc protection.
tert-Butoxy-4-oxobutyl Group Installation
The tert-butoxy moiety is typically introduced via transesterification or acid-catalyzed esterification. A patented method (CN103214383A) describes reacting glycine with tert-butyl acetate in the presence of perchloric acid at 0–10°C for 48–72 hours. This step yields tert-butyl glycinate, which is subsequently functionalized with a 4-oxobutyl group through alkylation or Michael addition. For example, tert-butyl glycinate may react with ethyl acrylate under basic conditions to form the 4-oxobutyl intermediate, though specific protocols for this intermediate remain less documented in open literature.
Fmoc Protection of the α-Amino Group
Following tert-butoxy-4-oxobutyl incorporation, the α-amino group of glycine is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). As detailed in patent CN101654473A, the reaction occurs in an alkaline aqueous solution (1–20% sodium carbonate or potassium carbonate) at 20–30°C. The Fmoc-Osu reagent is dissolved in acetone or dichloromethane and added dropwise to the glycine derivative. After 1–8 hours, the product is extracted with ethyl acetate, acidified to pH 0.5–3.5, and purified via crystallization. Yields for analogous Fmoc-protected glycine derivatives exceed 90% under optimized conditions.
Table 1: Comparative Analysis of Stepwise Synthesis Parameters
One-Pot Synthesis Strategies
Emerging methodologies aim to streamline synthesis by combining multiple steps into a single reactor. While no direct protocols for N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine are reported, analogous compounds suggest feasibility. For instance, tert-butyl glycinate hydrochloride (synthesized via) could undergo simultaneous alkylation and Fmoc protection using mixed anhydride or carbodiimide coupling agents. Such approaches remain theoretical but are supported by the compatibility of tert-butyl esters with Fmoc chemistry under mild acidic conditions.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts yield and purity. For Fmoc protection, alkaline aqueous solutions (e.g., 10% Na₂CO₃) solubilize glycine derivatives while facilitating nucleophilic attack on Fmoc-Osu. Organic co-solvents like acetone or dichloromethane enhance reagent miscibility. In contrast, tert-butyl esterification requires aprotic solvents (e.g., tert-butyl acetate) to prevent hydrolysis.
Temperature and pH Control
Low temperatures (0–10°C) during tert-butyl esterification minimize side reactions such as glycine racemization or tert-butyl group cleavage. During Fmoc protection, maintaining pH >10 ensures deprotonation of the α-amino group, while post-reaction acidification (pH 0.5–3.5) precipitates the product for isolation.
Industrial-Scale Production Challenges
Scalability of tert-Butyl Esterification
Industrial protocols (CN103214383A) highlight the use of 2000L reactors with perchloric acid dosages calibrated to 105 kg glycine batches. Key challenges include:
Fmoc Protection Efficiency
Large-scale Fmoc-Osu reactions require stoichiometric precision to avoid excess reagent, which complicates purification. Patent CN101654473A reports >99% purity via sequential toluene and ethyl acetate extractions, reducing glycine anhydride impurities to <0.05%.
Alternative Methodologies and Innovations
Solid-Phase Synthesis Adaptations
Although unexplored for this specific compound, solid-phase peptide synthesis (SPPS) principles could be adapted. For example, anchoring tert-butyl-protected glycine to Wang resin, followed by on-resin Fmoc protection, might bypass solubility issues. However, tert-butyl ester stability under SPPS conditions (e.g., piperidine deprotection) remains unverified.
Enzymatic and Green Chemistry Approaches
Recent advances in enzymatic esterification (e.g., lipase-catalyzed reactions) offer eco-friendly alternatives to perchloric acid. Similarly, mechanochemical synthesis using ball mills could accelerate tert-butyl glycinate formation without solvents. These methods remain speculative but align with industry trends toward sustainable chemistry.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Substitution Reactions: Introduction of different functional groups at the glycine residue.
Oxidation and Reduction Reactions: Modifications of the tert-butoxy group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Various alkyl halides and nucleophiles can be used to introduce new functional groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to modify the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives, substituted glycine compounds, and oxidized tert-butoxy derivatives.
Scientific Research Applications
Scientific Research Applications
1. Peptide Synthesis
- N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine serves as a crucial building block in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality, allowing for selective coupling reactions during peptide elongation.
2. Bioconjugation
- This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to enhance stability and efficacy in biological assays. Its unique structural features allow for diverse functionalization options.
3. Medicinal Chemistry
- Research has indicated potential applications in drug design, particularly in developing therapeutics targeting specific biological pathways. Its structural characteristics contribute to improved pharmacokinetic properties of peptide-based drugs.
Case Studies and Research Findings
-
Peptide Therapeutics
- A study synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that peptides incorporating this amino acid exhibited enhanced cytotoxicity compared to those lacking the tert-butoxy group, suggesting improved targeting capabilities.
-
Albumin Binding Studies
- Research demonstrated that modifications to peptide conjugates derived from this compound significantly affected their binding affinity to serum albumin. Enhanced binding properties correlated with improved pharmacokinetic profiles, leading to increased blood retention and reduced renal accumulation.
-
Antimicrobial Activity
- In a separate investigation, derivatives were evaluated for antimicrobial activity against various pathogens. Results showed that certain modifications led to increased effectiveness against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this compound.
Mechanism of Action
The mechanism of action of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group provides stability and prevents unwanted side reactions, while the tert-butoxy group facilitates the introduction of various functional groups. The compound interacts with molecular targets such as amino acids and peptides, enabling the formation of complex structures through peptide bond formation.
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₂₄H₂₉NO₇ (calculated from CAS data).
- Molecular weight: 439.5 g/mol .
- Purity: ≥98% (typical commercial grade) .
- Structural confirmation: HRMS (ESI) [M+H]+: 623.2795 (calculated: 623.2791) and 13C NMR data (δ 171.3, 156.1, etc.) confirm the tert-butoxy and Fmoc moieties .
This compound is primarily used in peptide synthesis to introduce specific side-chain functionalities while maintaining compatibility with Fmoc-based strategies.
Comparison with Structurally Similar Compounds
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0)
- Structure : Features a tert-butyloxycarbonylmethyl group instead of the 4-oxobutyl chain.
- Molecular weight : 411.45 g/mol .
- Lacks the ketone functionality, limiting its utility in conjugations requiring oxo-group reactivity.
- Applications : Used in synthesizing peptides requiring orthogonal tert-butyl ester protection .
Fmoc-N-(tert-butyloxycarbonylethyl)glycine (CAS 174799-89-4)
- Structure : Contains a tert-butyloxycarbonylethyl group.
- Molecular weight : 425.47 g/mol .
- Key differences :
- Ethyl spacer instead of butyl, altering solubility and steric properties.
- Similar acid stability but may exhibit different cleavage kinetics due to chain length.
- Applications : Employed in peptide modifications where intermediate chain lengths are optimal .
Fmoc-Dab(Boc)-OH (CAS 125238-99-5)
- Structure: Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid.
- Molecular formula : C₂₄H₂₈N₂O₆ .
- Key differences: Boc protection on a diamino butyric acid backbone, enabling dual functionalization.
- Applications: Critical for introducing branched or labeled amino acids in peptides .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Applications | Stability Profile |
|---|---|---|---|---|---|
| N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine | 174799-90-7 | 439.5 | Fmoc, tert-butoxy-4-oxobutyl | Peptide synthesis, orthogonal protection | Acid-stable, base-labile Fmoc |
| Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | 141743-16-0 | 411.45 | Fmoc, tert-butyloxycarbonylmethyl | SPPS with reduced steric bulk | Acid-stable, base-labile Fmoc |
| Fmoc-N-(tert-butyloxycarbonylethyl)glycine | 174799-89-4 | 425.47 | Fmoc, tert-butyloxycarbonylethyl | Intermediate-chain modifications | Acid-stable, base-labile Fmoc |
| Fmoc-Dab(Boc)-OH | 125238-99-5 | 464.49 | Fmoc, Boc, diamino butyric acid | Branched peptide synthesis | Orthogonal Boc/Fmoc cleavage |
Research Findings and Practical Considerations
- Synthetic Utility: The tert-butoxy group in this compound offers superior acid stability compared to benzyl esters (e.g., N-Fmoc-N-(benzyl)glycine, CAS 141743-13-7), which require harsher conditions like hydrogenolysis .
- Biological Relevance : While bis-CNB-GABA () is a photoactivatable neuroactive compound, the tert-butoxy-4-oxobutyl group in the target compound lacks direct biological activity but enables precise chemical modifications in bioactive peptides.
- Cost and Availability : Discontinuation of the target compound contrasts with analogs like Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, which remains available at ~$221.80/0.1g for research use .
Biological Activity
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. The tert-butoxy and oxobutyl groups contribute to its unique properties, making it a candidate for various applications, including drug development and biochemistry.
Structure and Composition
The molecular formula of this compound is . The structure includes:
- Fmoc Group : Provides stability and facilitates the synthesis of peptides.
- Tert-butoxy Group : Enhances lipophilicity and may influence biological interactions.
- Oxobutyl Side Chain : Potentially contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 437.57 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related peptidomimetic, BJK-4, demonstrated potent antibacterial effects without hemolytic activity, suggesting that structural features similar to those in N-Fmoc derivatives may also confer antimicrobial capabilities. BJK-4 was shown to kill bacteria through an intracellular targeting mechanism, indicating that modifications in the side chains can influence the mode of action against pathogens .
The mechanism by which this compound exerts its biological effects may involve:
- Membrane Interaction : The hydrophobic nature of the tert-butoxy group may facilitate membrane penetration.
- Intracellular Targeting : Similar compounds have been shown to interfere with intracellular processes, such as inhibiting DNA function .
Case Studies
- Antibacterial Efficacy : A study on related compounds showed that modifications in amino acid sequences could enhance antibacterial activity while reducing toxicity. The findings suggest that this compound could be optimized for better efficacy against resistant bacterial strains .
- Cell Viability Assays : In vitro assays indicated that certain derivatives of glycine with bulky side groups exhibit selective toxicity towards bacterial cells compared to mammalian cells, highlighting their potential as therapeutic agents .
Q & A
Q. What is the role of the Fmoc and tert-butoxy protecting groups in N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine during peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary α-amino protecting group, removable under mild basic conditions (e.g., piperidine), enabling stepwise peptide elongation in solid-phase synthesis . The tert-butoxy group (tert-butoxy-4-oxobutyl) acts as a stable protecting moiety for carboxylic acids or ketones, resisting cleavage during Fmoc deprotection. This dual protection strategy minimizes side reactions and ensures regioselectivity in complex peptide assemblies .
Q. What are the recommended storage conditions for this compound to ensure stability?
The compound should be stored as a lyophilized powder at -20°C in airtight containers to prevent hydrolysis or oxidation. Aliquotting is critical to avoid repeated freeze-thaw cycles. Short-term storage (≤1 week) at 4°C is acceptable, but long-term stability requires -20°C to -80°C .
Q. Stability Considerations
- Moisture Sensitivity : The tert-butoxy group is susceptible to acidic hydrolysis; anhydrous solvents (e.g., DCM, DMF) are recommended during handling .
- Light Sensitivity : Store in amber vials to prevent Fmoc degradation under UV light .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on:
Q. Experimental Design Table
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Activation Reagent | COMU/Oxyma Pure | Minimizes side reactions |
| Solvent | DMF + 0.1 M HOBt | Enhances solubility |
| Temperature | Room temperature | Prevents tert-butoxy cleavage |
Q. What analytical techniques are most effective for characterizing this compound and its synthetic intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butoxy (δ 1.2–1.4 ppm for C(CH₃)₃) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 469.25 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities; retention time ~12–14 minutes .
Q. Example Spectral Data
| Technique | Key Signal | Reference |
|---|---|---|
| ¹H NMR | 1.43 ppm (s, 9H, tert-butyl) | |
| ESI-MS | 469.25 [M+H]⁺ (calc. 468.54) |
Q. How should researchers address discrepancies in stability data under varying solvent conditions?
Contradictory stability reports may arise from solvent polarity or trace acidic/basic impurities.
Q. Findings from Evidence :
- DMF : Stable for 72 hours at 25°C if anhydrous (<0.01% H₂O) .
- DCM : Rapid degradation at >0.1% H₂O due to HCl formation .
Q. What are the common synthetic byproducts of this compound, and how are they characterized?
- Byproducts :
- Mitigation Strategies :
Q. How does the steric bulk of the tert-butoxy group influence peptide chain elongation?
The tert-butoxy-4-oxobutyl moiety introduces steric hindrance, slowing coupling kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
